molecular formula C6H4Cl4 B1210607 1,3,4,6-Tetrachloro-1,4-cyclohexadiene CAS No. 149665-65-6

1,3,4,6-Tetrachloro-1,4-cyclohexadiene

Cat. No. B1210607
CAS RN: 149665-65-6
M. Wt: 217.9 g/mol
InChI Key: HKAJKOBDBFGGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,6-tetrachlorocyclohexa-1,4-diene is a chloroolefin that is cyclohexa-1,4-diene substituted by chloro groups at positions 1, 3, 4 and 6. It is a chloroolefin and a cyclohexadiene. It derives from a hydride of a cyclohexa-1,4-diene.

Scientific Research Applications

Catalyst Effects in Chemical Reactions

Research has shown the impact of different catalysts on the stereoselectivity of addition reactions involving conjugate cyclodienes like 1,3-cyclohexadiene. The type of catalyst used significantly influences the formation of specific isomers in these reactions, highlighting the importance of catalyst selection in chemical synthesis (Hájek et al., 1996).

Synthesis of Semiconducting Polymers

The synthesis of novel semiconducting polymers that incorporate structures like p-phenylene and p-phenylenevinylene has been achieved through processes involving 1,3-cyclohexadiene. This research is significant for the development of new materials in the field of electronics and semiconductors (Natori et al., 2011).

Environmental Biodegradation

Studies have explored the role of certain bacterial strains in the biodegradation of hexachlorocyclohexane (HCH) isomers, where 1,3,4,6-tetrachloro-1,4-cyclohexadiene is a key intermediate. This research is crucial for understanding and mitigating environmental pollution caused by toxic compounds (Wu et al., 2007).

Photoelectron Spectroscopy

The use of photoelectron spectroscopy has provided insights into the electronic properties of cyclohexadiene compounds, including 1,4-cyclohexadiene. Such studies are fundamental to understanding the electronic behavior of organic compounds in various chemical and physical processes (Heilbronner et al., 1976).

Applications in Organic Chemistry

1,3-Cyclohexadiene, a structurally related compound, has been used in various organic chemistry applications, including the synthesis of cyclohexadiene derivatives and functional organometallic compounds. This showcases the versatility of cyclohexadiene compounds in synthetic chemistry (Titov & Ionin, 2013).

properties

CAS RN

149665-65-6

Product Name

1,3,4,6-Tetrachloro-1,4-cyclohexadiene

Molecular Formula

C6H4Cl4

Molecular Weight

217.9 g/mol

IUPAC Name

1,3,4,6-tetrachlorocyclohexa-1,4-diene

InChI

InChI=1S/C6H4Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-3,6H

InChI Key

HKAJKOBDBFGGIU-UHFFFAOYSA-N

SMILES

C1=C(C(C=C(C1Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C(C=C(C1Cl)Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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